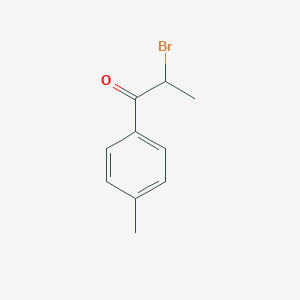

2-Bromo-1-(p-tolil)propan-1-ona

Descripción general

Descripción

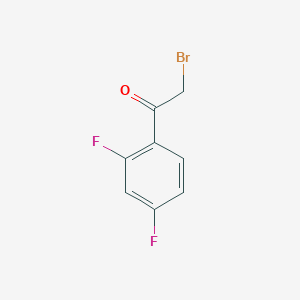

2-Bromo-1-(p-tolyl)propan-1-one is a versatile organic compound with a wide range of applications in the scientific research and laboratory experiments. This compound is a brominated derivative of propanone, a ketone with a p-tolyl group attached to the carbon atom. It is a colorless liquid with a slightly sweet smell, and it is soluble in most organic solvents. 2-Bromo-1-(p-tolyl)propan-1-one is often used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of other compounds. It is also used as a model compound for studying the properties of brominated ketones and their reactions.

Aplicaciones Científicas De Investigación

Agentes Anticancerígenos de Mama

Se ha encontrado que el compuesto tiene potencial en el campo de la química medicinal, particularmente en el diseño de agentes anticancerígenos de mama . Un derivado con 4-nitro-2-(1-(p-tolil)etil)fenol sustitución en la 1ª posición mostró muerte celular con un valor de IC 50 de 64.10 µM en células MCF-7 y 119.99 µM en células SkBr3 . Se encontró que el mecanismo del derivado interactuaba con la fosfatidilserina de la membrana de translocación .

Síntesis Orgánica

“2-Bromo-1-(p-tolil)propan-1-ona” es un intermedio importante para la materia prima en la síntesis orgánica . Su alta reactividad le permite reaccionar con una variedad de nucleófilos para sintetizar compuestos útiles .

Aplicaciones Agroquímicas

El compuesto se utiliza como intermedio en el campo agroquímico . Se puede utilizar en la síntesis de varios productos agroquímicos debido a su reactividad y propiedades estructurales .

Aplicaciones Farmacéuticas

En el campo farmacéutico, “this compound” se utiliza como intermedio . Se puede utilizar en la síntesis de varios compuestos farmacéuticos .

Campo de los Colorantes

El compuesto también se utiliza como intermedio en el campo de los colorantes

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that this compound is often used as a chemical intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Mode of Action

It’s known that brominated compounds like this one often act as electrophiles, reacting with nucleophiles in various chemical reactions .

Biochemical Pathways

It’s known that this compound can be involved in reactions such as the suzuki-miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-1-(p-tolyl)propan-1-one are not well-documented. As a small organic molecule, it’s likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys or liver. These properties can be significantly influenced by the specific chemical structure of the compound .

Result of Action

It’s known that this compound can be converted into a corresponding alcohol, with the introduction of a new hydrogen atom .

Action Environment

The action, efficacy, and stability of 2-Bromo-1-(p-tolyl)propan-1-one can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by the presence of other substances, the pH of the environment, temperature, and pressure .

Propiedades

IUPAC Name |

2-bromo-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLUPIIIHOOPNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370105 | |

| Record name | 2-Bromo-1-(4-methylphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1451-82-7 | |

| Record name | 2-Bromo-1-(4-methylphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4'-methylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-4'-methylpropiophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3ZPM7TKH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)